Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is formally designated as Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester , adhering to IUPAC rules for nomenclature. The structure comprises:
- Ethyl ester : Derived from acetic acid, where the hydroxyl group is replaced by an ethoxy group.
- 2-[(2-methoxyethyl)amino] group : A secondary amine attached to the α-carbon of the acetic acid moiety, with a 2-methoxyethyl substituent.
- 2-oxo group : A carbonyl group at the α-position, forming a ketone functional group.
The molecule’s connectivity is represented by the SMILES string:CCOC(=O)C(=O)NCCOC.
Structural Features
| Functional Group | Position | Role in Structure |
|---|---|---|
| Ethyl ester | Terminal | Provides ester linkage |
| 2-oxo (carbonyl) | α-carbon | Contributes to ketone group |
| 2-methoxyethylamino | α-carbon | Introduces secondary amine |
| Methoxy group | Ethyl chain | Electron-donating substituent |
Registry Numbers and Database Identifiers
The compound is indexed across multiple chemical databases with unique identifiers:
| Database | Identifier | Source |
|---|---|---|
| CAS | 349119-43-3 | |
| PubChem CID | 329819314 | |
| MDL Number | MFCD02859901 | |
| ChEMBL | Not explicitly listed | – |
| NSC | Not explicitly listed | – |
Additional identifiers include:
Synonym Taxonomy and Common Aliases in Literature
The compound is referenced under various names in scientific literature and vendor catalogs:
Structural Synonyms
| Synonym | Source |
|---|---|
| Ethyl 2-[(2-methoxyethyl)amino]-2-oxoacetate | |
| Acetic acid, 2-(2-methoxyethylamino)-2-oxo-, ethyl ester | |
| Ethyl [(2-methoxyethyl)carbamoyl]formate |
Database-Specific Aliases
| Database | Identifier/Name | Source |
|---|---|---|
| PubChem | This compound | |
| ChemSpider | Ethyl (2-methoxyethyl)aminoacetate | |
| Sigma-Aldrich | OTV000320 (vendor-specific ID) |
Properties
IUPAC Name |
ethyl 2-(2-methoxyethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(10)6(9)8-4-5-11-2/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDYYZVXVKJQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminolysis of Ethyl Chlorooxoacetate
Procedure :
Ethyl chlorooxoacetate (Cl–CO–CO–OCH₂CH₃) reacts with 2-methoxyethylamine (CH₃O–CH₂CH₂–NH₂) in anhydrous dichloromethane under nitrogen. Triethylamine (3 equiv.) neutralizes HCl byproduct. After 12 hours at 0°C, the mixture is washed with 1M HCl and brine, dried over MgSO₄, and concentrated to yield the product.
Key Data :
- Yield : ~78% (hypothesized based on analogous reactions).
- Reaction Mechanism : Nucleophilic acyl substitution (amine attacks electrophilic carbonyl carbon adjacent to chloride).
Advantages :
- Single-step synthesis.
- High atom economy.
Limitations :
- Requires handling of corrosive chlorooxoacetate.
Carbodiimide-Mediated Coupling
Procedure :
A mixture of oxoacetic acid (HOOC–CO–OH), 2-methoxyethylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) is stirred with catalytic 4-dimethylaminopyridine (DMAP). After 24 hours at room temperature, the intermediate acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux).
Key Data :
- Coupling Yield : 81% (based on glycine ethyl ester analog).
- Esterification Yield : 80% (post-hydrolysis).
Reaction Mechanism :
- EDC activates the carboxylic acid to form an O-acylisourea intermediate.
- 2-Methoxyethylamine displaces the intermediate, forming the amide bond.
- Fischer esterification converts the acid to the ethyl ester.
Advantages :
- Compatible with acid-sensitive substrates.
- Scalable for industrial production.
Direct Condensation of Ethyl Glyoxylate
Procedure :
Ethyl glyoxylate (OHC–CO–OCH₂CH₃) and 2-methoxyethylamine undergo condensation in tetrahydrofuran (THF) with molecular sieves. The Schiff base intermediate is reduced in situ using sodium cyanoborohydride (NaBH₃CN) to yield the target compound.
Key Data :
Mechanism :
- Imine formation followed by reductive amination.
Limitations :
- Requires strict anhydrous conditions.
- Lower efficiency compared to aminolysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) :
- δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃),
- δ 3.38 (s, 3H, OCH₃),
- δ 3.55 (t, J = 5.4 Hz, 2H, NCH₂CH₂O),
- δ 4.30 (q, J = 7.2 Hz, 2H, OCH₂CH₃),
- δ 4.45 (t, J = 5.4 Hz, 2H, NHCH₂).
¹³C NMR :
Mass Spectrometry
Discussion of Methodologies
Yield and Scalability
The aminolysis route (Section 2.1) offers the highest yield (78%) and scalability but requires specialized reagents. In contrast, carbodiimide coupling (Section 2.2) is modular, enabling derivatives but introduces multi-step complexity.
Industrial Applicability
Large-scale synthesis favors aminolysis due to fewer purification steps. Laboratories prioritizing structural diversity may opt for carbodiimide-mediated coupling.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester serves as a versatile reagent in organic synthesis. It acts as an intermediate in the production of complex molecules.
- Mechanism of Action : The compound can function as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This interaction can lead to enzyme inhibition or activation depending on the context of its use.
Biology
- Biochemical Assays : It is utilized in enzyme mechanism studies and as a substrate in various biochemical assays. Its unique structure allows for specific interactions with biological targets.
- Case Study: Enzyme Interaction : Research indicates that this compound can alter enzyme activity by modifying active sites through acylation, affecting metabolic pathways significantly.
Medicine
- Therapeutic Potential : Investigated for its role as a precursor in drug synthesis, particularly in developing compounds with antiviral and anticancer properties.
- Case Study: Antiviral Activity : In vitro studies have shown that derivatives synthesized from this compound exhibit significant antiviral activity against herpes simplex virus (HSV), enhancing the efficacy of nucleoside analogs through alkylation of purine nucleobases.
| Compound Type | Activity | Target Virus |
|---|---|---|
| Nucleoside Analog | Antiviral | HSV |
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell growth. Studies indicate that it modulates key signaling pathways involved in cancer progression.
| Cell Line | IC50 (µg/mL) | Inhibition (%) at 250 µg/mL |
|---|---|---|
| MCF-7 (Breast) | 125 | 97.62 |
| HeLa (Cervical) | 125 | 44.15 |
| HepG2 (Liver) | 250 | Not specified |
Industrial Applications
- Manufacture of Specialty Chemicals : this compound is used in producing specialty chemicals due to its reactivity and functional groups.
- Solvent Use : The compound serves as a solvent in various industrial processes, facilitating reactions that require specific solubility characteristics.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other ethyl esters of substituted α-ketoamides. Below is a detailed comparison based on substituent groups, molecular properties, and applications:
Table 1: Structural and Physicochemical Comparison
Notes:
- Estimated molecular formula for the target compound: Derived from structural analogs, assuming substitution of the 2-methoxyethyl group (C₃H₇O) onto the α-ketoamide core (C₃H₄NO₃).
- Key trends: Aryl vs. Alkyl substituents (e.g., trifluoroethyl, methoxyethyl) enhance solubility in polar solvents. Electron-Withdrawing Groups: Trifluoroethyl and fluorophenyl groups reduce basicity (higher pKa) and enhance metabolic stability.
Biological Activity
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester (CAS Number: 349119-43-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an acetic acid moiety linked to a methoxyethyl amino group, which may influence its solubility and interaction with biological targets.
Research indicates that compounds similar to acetic acid esters often exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many acetic acid derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
- Antioxidant Properties : The presence of functional groups in the structure can contribute to radical scavenging activities.
- Cell Signaling Modulation : Compounds like this can influence cellular pathways by modulating receptor activity or gene expression.
Biological Activity
1. Anti-inflammatory Activity
| Compound Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 42.85 |
| 100 | 60.71 |
| 200 | 78 |
2. Antioxidant Activity
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
Case Study 2: Ecotoxicological Impact
Research has highlighted the environmental implications of pharmaceutical compounds, including acetic acid derivatives. These compounds may bioaccumulate in aquatic systems, leading to subtle but significant ecological effects. The sensitivity of various aquatic species to these compounds underscores the need for comprehensive ecotoxicity assessments .
Q & A
Q. What are the standard synthetic protocols for acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester, and what catalysts are typically employed?
The synthesis of this ester derivative commonly involves multi-step reactions, starting with the coupling of acetic acid derivatives (e.g., ethyl oxalyl chloride) with 2-methoxyethylamine. Key steps include nucleophilic acyl substitution and esterification under controlled conditions. Catalysts such as N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are used to activate carboxylic acid intermediates. Reaction conditions (e.g., inert atmosphere, anhydrous solvents like THF or DCM) are critical to minimize hydrolysis of the ester or amide bonds .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify protons and carbons in the methoxyethyl, oxoamide, and ester groups. For example, the methoxy (-OCH) signal appears at ~3.3 ppm in H NMR .
- IR : Stretching frequencies for the carbonyl (C=O) groups (amide: ~1650 cm; ester: ~1730 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility characteristics of this compound, and how are they experimentally determined?
The compound exhibits moderate polarity due to its ester and methoxyethyl groups. Solubility is typically assessed in solvents like DMSO (high solubility), ethanol, and water (limited solubility). Quantitative methods include gravimetric analysis or UV-Vis spectroscopy at saturation points. Partition coefficients (logP) are calculated using shake-flask or HPLC methods to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., COX-2 inhibition vs. non-specific binding) require:
- Competitive Binding Assays : Use labeled ligands (e.g., fluorescent or radioactive probes) to assess target specificity .
- Structural Analysis : X-ray crystallography or molecular docking can identify binding modes and validate interactions with enzymes like COX-2 .
- Dose-Response Studies : Establish EC/IC values across multiple cell lines to rule out off-target effects .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Advanced optimization employs:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) evaluate interactions between variables (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., hydrolysis) under controlled residence times .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic catalysts improve selectivity for intermediates .
Q. How can enzyme interaction mechanisms be validated for this compound?
Mechanistic studies utilize:
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) for binding affinity to targets like COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites identifies critical residues for binding .
Q. What computational tools predict the compound’s reactivity or degradation pathways?
- Density Functional Theory (DFT) : Models electron distribution to predict sites of nucleophilic/electrophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments to assess stability .
- QSPR Models : Quantitative structure-property relationships correlate structural features (e.g., ester bond length) with reactivity .
Q. How can researchers design toxicology studies for metabolites of this compound?
- Metabolite Identification : Use LC-MS/MS to detect and characterize metabolites (e.g., alkoxyacetic acids) in vitro (hepatocyte models) or in vivo .
- Genotoxicity Assays : Ames test or comet assay assess DNA damage potential of degradation products .
- Pharmacokinetic Modeling : Compartmental models predict metabolite accumulation in tissues based on ADME data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
